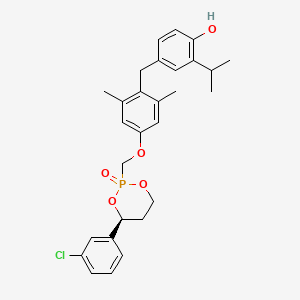

(2R,4S)-4-(3-Chlorophenyl)-2-((4-(4-hydroxy-3-isopropylbenzyl)-3,5-dimethylphenoxy)methyl)-1,3,2-dioxaphosphinane 2-oxide

Description

The compound (2R,4S)-4-(3-Chlorophenyl)-2-((4-(4-hydroxy-3-isopropylbenzyl)-3,5-dimethylphenoxy)methyl)-1,3,2-dioxaphosphinane 2-oxide is a chiral organophosphorus derivative characterized by a dioxaphosphinane ring system. Key structural features include:

- Stereochemistry: The (2R,4S) configuration at the phosphorus-containing ring.

- Substituents: A 3-chlorophenyl group at position 4, and a phenoxy-methyl group substituted with a 4-hydroxy-3-isopropylbenzyl moiety at position 2.

- Functional groups: The dioxaphosphinane 2-oxide core, a chlorophenyl group, and hydroxyl/isopropyl substituents.

Its synthesis likely involves multi-step regioselective reactions, given the presence of stereocenters and bulky substituents.

Properties

Molecular Formula |

C28H32ClO5P |

|---|---|

Molecular Weight |

515.0 g/mol |

IUPAC Name |

4-[[4-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]-2,6-dimethylphenyl]methyl]-2-propan-2-ylphenol |

InChI |

InChI=1S/C28H32ClO5P/c1-18(2)25-14-21(8-9-27(25)30)15-26-19(3)12-24(13-20(26)4)32-17-35(31)33-11-10-28(34-35)22-6-5-7-23(29)16-22/h5-9,12-14,16,18,28,30H,10-11,15,17H2,1-4H3/t28-,35?/m0/s1 |

InChI Key |

LGGPZDRLTDGYSQ-GYKKGXIBSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCP3(=O)OCC[C@H](O3)C4=CC(=CC=C4)Cl |

Canonical SMILES |

CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCP3(=O)OCCC(O3)C4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Biological Activity

(2R,4S)-4-(3-Chlorophenyl)-2-((4-(4-hydroxy-3-isopropylbenzyl)-3,5-dimethylphenoxy)methyl)-1,3,2-dioxaphosphinane 2-oxide is a complex organophosphorus compound known for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique dioxaphosphinane structure that contributes to its biological activity. Its molecular formula is C24H30ClO5P, with a molecular weight of approximately 445.02 g/mol. The presence of the chlorophenyl and hydroxy-isopropylbenzyl groups enhances its pharmacological profile.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in lipid metabolism, potentially affecting cholesterol and triglyceride levels in the liver.

- Antioxidant Activity : The compound demonstrates antioxidant properties, which may protect cells from oxidative stress.

- Cell Signaling Modulation : It may influence various signaling pathways related to inflammation and cellular proliferation.

Antioxidant Activity

The compound exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models. This is crucial for preventing cellular damage associated with various diseases.

Lipid Metabolism

Studies have highlighted the role of this compound in modulating lipid metabolism. It has been linked to decreased serum cholesterol levels and improved lipid profiles in animal models of hyperlipidemia.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in experimental models. This effect is attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Study 1: Lipid Metabolism and Cholesterol Reduction

A study conducted on hyperlipidemic rats showed that administration of this compound led to a significant reduction in total cholesterol and triglycerides compared to control groups. The mechanism was attributed to enhanced hepatic lipid clearance via upregulation of LDL receptors .

Study 2: Antioxidant Properties

In a controlled study assessing oxidative stress markers in cultured hepatocytes, this compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS) levels .

Data Table: Biological Activities Overview

| Activity | Effect | Mechanism |

|---|---|---|

| Antioxidant | Significant reduction in ROS | Free radical scavenging |

| Lipid Metabolism | Decreased cholesterol levels | Enhanced hepatic lipid clearance |

| Anti-inflammatory | Reduced cytokine levels | Inhibition of pro-inflammatory pathways |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Comparisons

The compound shares structural motifs with several bioactive molecules:

Table 1: Structural Comparison

Key Observations :

Q & A

Q. What are the recommended synthetic strategies for preparing (2R,4S)-configured phosphorus-containing compounds like this dioxaphosphinane derivative?

Methodological Answer:

- Utilize palladium-catalyzed reductive cyclization reactions, which are effective for constructing complex heterocycles. Ensure precise control of stereochemistry by employing chiral ligands or enantioselective catalysts .

- For phosphorus-oxygen bond formation, consider phosphoryl chloride intermediates under anhydrous conditions, followed by hydrolysis to stabilize the 2-oxide group .

- Monitor reaction progress via P NMR to track phosphorus oxidation states and confirm intermediate formation .

Q. How should researchers characterize the stereochemistry and conformation of this compound?

Methodological Answer:

- Perform X-ray crystallography to resolve absolute configuration, particularly for the (2R,4S) stereodescriptor. Compare experimental data with computational models (e.g., DFT-optimized structures) .

- Use NOESY NMR to analyze spatial proximity of substituents (e.g., 3-chlorophenyl vs. phenoxy groups) and validate chair vs. boat conformations in the dioxaphosphinane ring .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Conduct all work in a fume hood with PPE (gloves, lab coat, goggles) due to potential respiratory and dermal hazards .

- Avoid aqueous or protic solvents if the compound shows hydrolytic instability; instead, use dry THF or DCM for reactions .

- Establish an emergency response plan for spills, including neutralization protocols for phosphorus-containing waste .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields when modifying substituents on the phenoxy group?

Methodological Answer:

- Systematically vary substituents (e.g., hydroxy, isopropyl, methyl) using a Design of Experiments (DoE) approach to identify steric/electronic effects. Correlate yield trends with Hammett parameters or steric bulk indices .

- Investigate side reactions (e.g., demethylation of the 3,5-dimethylphenoxy group) via LC-MS to detect degradation byproducts .

Q. What computational methods are suitable for predicting the biological activity of this compound?

Methodological Answer:

- Perform molecular docking studies using software like Discovery Studio to simulate interactions with target enzymes (e.g., phosphatases or kinases) .

- Generate QSAR models by correlating structural descriptors (e.g., logP, polar surface area) with bioassay data from analogs, such as antimicrobial or enzyme inhibition profiles .

Q. How can degradation pathways of this compound be analyzed under varying pH and temperature conditions?

Methodological Answer:

Q. What strategies optimize catalytic asymmetric synthesis of the dioxaphosphinane core?

Methodological Answer:

- Screen chiral organocatalysts (e.g., BINOL-derived phosphoric acids) for enantioselective phosphorylation. Measure enantiomeric excess (ee) via chiral HPLC .

- Explore dynamic kinetic resolution (DKR) to overcome racemization during ring-closing steps .

Q. How can researchers resolve low reproducibility in phosphorus-boron bond formation during phosphine oxide reduction?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.